9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxepine ring, which is a seven-membered ring containing two oxygen atoms. The presence of a carboxylic acid group and a methyl group further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of 9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be achieved through several routes. One common method involves the reaction of methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate with sodium hydroxide in a mixture of methanol and tetrahydrofuran. The reaction is typically carried out at room temperature and stirred overnight to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxepine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with various molecular targets. The benzodioxepine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be compared with other benzodioxepine derivatives, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has two carboxylic acid groups, making it more reactive in certain chemical reactions.
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: The presence of a chlorine atom introduces different reactivity and potential biological activities.
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: This compound lacks the methyl group, which can affect its chemical and biological properties.
Properties
CAS No. |
819800-59-4 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(11(12)13)10-9(7)14-5-2-6-15-10/h3-4H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
AGSKKUWEJDDAPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)OCCCO2 |
Origin of Product |
United States |
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